molecular formula C27H27N3O4S B3471059 isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate

isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate

Cat. No.: B3471059
M. Wt: 489.6 g/mol
InChI Key: XGIWUNRTRNNIBN-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that may be used in various chemical reactions. They often contain functional groups that determine their chemical properties and reactivity .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, each introducing a new functional group or modifying an existing one. The exact synthesis pathway would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the changes in the molecular structure of the compound during the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties are often used to predict the behavior of the compound in different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. This is typically studied using a combination of experimental techniques and theoretical calculations .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Information about the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the study of a compound could involve exploring new synthesis pathways, studying its reactions under different conditions, or investigating its potential applications in areas such as medicine, materials science, or environmental science .

Properties

IUPAC Name

propan-2-yl 4-[[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-15(2)34-27(33)20-9-7-19(8-10-20)13-30-14-28-25-22(26(30)32)18(5)23(35-25)24(31)29-21-11-6-16(3)12-17(21)4/h6-12,14-15H,13H2,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWUNRTRNNIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)C(=O)OC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate
Reactant of Route 3
Reactant of Route 3
isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate
Reactant of Route 4
Reactant of Route 4
isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate
Reactant of Route 5
Reactant of Route 5
isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate
Reactant of Route 6
Reactant of Route 6
isopropyl 4-{[6-{[(2,4-dimethylphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate

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